molecular formula C17H17ClN4O B10953329 (2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

(2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10953329
M. Wt: 328.8 g/mol
InChI Key: WXJUVBMRBYCFAE-GORDUTHDSA-N
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Description

(E)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes an indole ring substituted with a chlorine atom, a pyrazole ring, and a propenamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrazole intermediates, followed by their coupling through a series of reactions. Key steps include:

    Chlorination of Indole: The indole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of Pyrazole: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate diketone.

    Coupling Reaction: The chlorinated indole and pyrazole intermediates are coupled using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Amidation: The final step involves the formation of the propenamide group through an amidation reaction using an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of indole oxides and pyrazole oxides.

    Reduction: Formation of reduced indole and pyrazole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(E)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
  • (E)-N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Uniqueness

(E)-N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to the presence of the chlorine atom on the indole ring, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

(E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C17H17ClN4O/c1-22-11-12(9-21-22)2-5-17(23)19-7-6-13-10-20-16-4-3-14(18)8-15(13)16/h2-5,8-11,20H,6-7H2,1H3,(H,19,23)/b5-2+

InChI Key

WXJUVBMRBYCFAE-GORDUTHDSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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